molecular formula C8H9BrO2Zn B6303004 (2,6-Dimethoxyphenyl)ZINC bromide CAS No. 906100-58-1

(2,6-Dimethoxyphenyl)ZINC bromide

Cat. No.: B6303004
CAS No.: 906100-58-1
M. Wt: 282.4 g/mol
InChI Key: ACHWDNQYBNVWMR-UHFFFAOYSA-M
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Description

(2,6-Dimethoxyphenyl)ZINC bromide is an organozinc compound with the molecular formula C8H9BrO2Zn. It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Dimethoxyphenyl)ZINC bromide can be synthesized through the reaction of 2,6-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the organozinc compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The compound is often supplied as a 0.50 M solution in THF to facilitate its use in various applications.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethoxyphenyl)ZINC bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.

    Conditions: Inert atmosphere, typically nitrogen or argon; solvents like THF or dimethylformamide (DMF); temperatures ranging from room temperature to moderate heating.

Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2,6-Dimethoxyphenyl)ZINC bromide is utilized in various scientific research applications:

    Chemistry: It is a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of complex organic molecules with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and materials, including conducting polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)ZINC bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its phenyl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

    (2,6-Dimethoxyphenyl)magnesium bromide: Another organometallic compound used in similar cross-coupling reactions.

    (2,6-Dimethoxyphenyl)lithium: A highly reactive organolithium reagent used in organic synthesis.

    (2,6-Dimethoxyphenyl)boronic acid: Commonly used in Suzuki–Miyaura coupling reactions as a boron-based reagent.

Uniqueness: (2,6-Dimethoxyphenyl)ZINC bromide is unique due to its relatively mild reactivity compared to organolithium and organomagnesium compounds, making it more suitable for reactions with sensitive functional groups. Additionally, its use in cross-coupling reactions provides a versatile and efficient method for forming carbon-carbon bonds .

Properties

IUPAC Name

bromozinc(1+);1,3-dimethoxybenzene-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHWDNQYBNVWMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C(=CC=C1)OC.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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